molecular formula C7H12ClNO2 B1370003 Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride

Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride

Cat. No.: B1370003
M. Wt: 177.63 g/mol
InChI Key: SWYRZYIXFKDJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves several steps. One method involves the use of D-limonene as a raw material to prepare an intermediate compound through double bond addition and hydroxyl protection. The final product is obtained through elimination reaction and continuous deprotection . This method is characterized by high chiral selectivity and a yield of more than 70%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production, given its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions for these reactions can vary, but they generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

methyl 4-aminocyclopent-2-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRZYIXFKDJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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